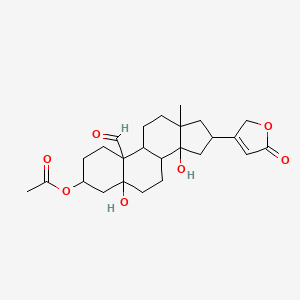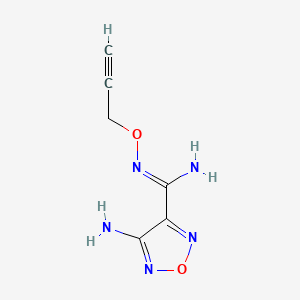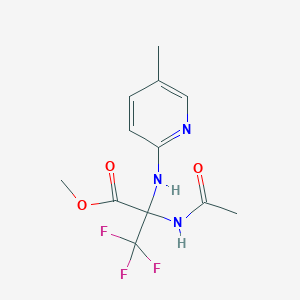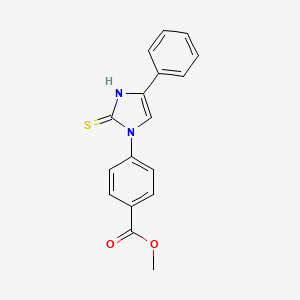![molecular formula C23H28F6N2O3 B11513451 N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide](/img/structure/B11513451.png)
N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide is a complex organic compound that features a unique combination of adamantane, hexafluoropropane, and methoxybenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide typically involves multiple steps:
Formation of Adamantan-1-yloxyethylamine: This intermediate is synthesized by reacting adamantanol with ethylene oxide in the presence of a base to form adamantan-1-yloxyethanol, which is then converted to adamantan-1-yloxyethylamine using ammonia or an amine source.
Hexafluoropropan-2-ylation: The adamantan-1-yloxyethylamine is then reacted with hexafluoropropane-2-yl chloride under basic conditions to introduce the hexafluoropropane moiety.
Coupling with 2-Methoxybenzoyl Chloride: Finally, the resulting intermediate is coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated and adamantane components provide high thermal stability and hydrophobicity, making it useful in the development of advanced materials.
Industrial Chemistry: The compound can be used as a building block for synthesizing other complex molecules with desired properties.
Mechanism of Action
The mechanism of action of N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and hydrophobicity, allowing the compound to fit into hydrophobic pockets of proteins or enzymes. The hexafluoropropane group enhances the compound’s stability and bioavailability. The methoxybenzamide moiety can interact with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Adamantan-1-yloxy)ethyl)-2-(hexyloxy)benzamide
- 2-(Adamantan-1-yl)-N-[1-(adamantan-1-yl)ethyl]acetamide
- Adamantan-1-yl Acrylate
Uniqueness
N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide is unique due to the presence of the hexafluoropropane moiety, which imparts exceptional stability and hydrophobicity. This makes it distinct from other adamantane derivatives that lack this feature.
Properties
Molecular Formula |
C23H28F6N2O3 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-[2-[2-(1-adamantyloxy)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H28F6N2O3/c1-33-18-5-3-2-4-17(18)19(32)31-21(22(24,25)26,23(27,28)29)30-6-7-34-20-11-14-8-15(12-20)10-16(9-14)13-20/h2-5,14-16,30H,6-13H2,1H3,(H,31,32) |
InChI Key |
BYBNBJSRNGBMIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NCCOC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(3-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11513371.png)
![N-(3-acetylphenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11513378.png)
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)benzyl]-1-(furan-2-ylmethyl)thiourea](/img/structure/B11513379.png)
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11513391.png)
![Thiazolidin-4-one, 5-[2-(3-methylthiazolidin-2-ylidene)ethylidene]-2-thioxo-](/img/structure/B11513398.png)
![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11513426.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11513433.png)



![4-[(4-chlorophenyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B11513449.png)
![3-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B11513452.png)


